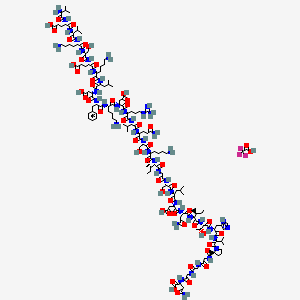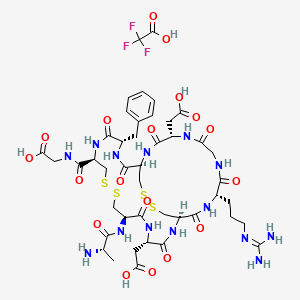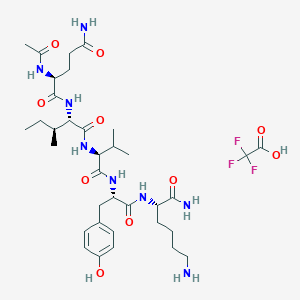
H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH.TFA” is a synthetic peptide composed of a sequence of amino acids. This peptide is often used in biochemical and pharmaceutical research due to its specific sequence and properties. The addition of trifluoroacetic acid (TFA) as a counterion enhances its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The presence of amino acids like methionine and cysteine can lead to oxidation reactions, forming sulfoxides and disulfides.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be modified through substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkylating agents like iodoacetamide.
Major Products
Oxidation: Sulfoxides and disulfides.
Reduction: Thiols.
Substitution: Alkylated amino acids.
Applications De Recherche Scientifique
The peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in vaccine development.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mécanisme D'action
The mechanism of action of this peptide depends on its specific sequence and the context in which it is used. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptor Binding: The peptide may bind to specific cell surface receptors, triggering downstream signaling pathways.
Enzyme Inhibition/Activation: It can act as an inhibitor or activator of enzymes, affecting metabolic pathways.
Protein-Protein Interactions: The peptide may disrupt or stabilize interactions between proteins, influencing cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH: The same peptide without the TFA counterion.
H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH.AcOH: The peptide with acetic acid as the counterion.
Uniqueness
The presence of TFA as a counterion in “H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH.TFA” enhances its stability and solubility, making it more suitable for certain applications compared to its counterparts with different counterions.
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C150H248N44O50.C2HF3O2/c1-18-77(15)119(143(237)166-66-109(205)169-99(67-195)138(232)179-91(54-72(5)6)131(225)184-97(61-114(214)215)135(229)181-94(57-104(156)200)137(231)192-120(78(16)19-2)146(240)193-121(79(17)198)147(241)185-93(56-81-62-161-70-167-81)136(230)190-118(76(13)14)148(242)194-52-32-40-102(194)141(235)165-64-107(203)163-63-106(202)164-65-108(204)168-98(149(243)244)58-105(157)201)191-128(222)85(38-26-30-50-154)173-139(233)100(68-196)187-126(220)87(41-44-103(155)199)177-145(239)117(75(11)12)188-127(221)86(39-31-51-162-150(159)160)172-133(227)95(59-112(210)211)182-123(217)83(36-24-28-48-152)171-132(226)92(55-80-33-21-20-22-34-80)180-134(228)96(60-113(212)213)183-130(224)90(53-71(3)4)178-122(216)82(35-23-27-47-151)170-125(219)88(42-45-110(206)207)174-140(234)101(69-197)186-124(218)84(37-25-29-49-153)176-144(238)116(74(9)10)189-129(223)89(43-46-111(208)209)175-142(236)115(158)73(7)8;3-2(4,5)1(6)7/h20-22,33-34,62,70-79,82-102,115-121,195-198H,18-19,23-32,35-61,63-69,151-154,158H2,1-17H3,(H2,155,199)(H2,156,200)(H2,157,201)(H,161,167)(H,163,203)(H,164,202)(H,165,235)(H,166,237)(H,168,204)(H,169,205)(H,170,219)(H,171,226)(H,172,227)(H,173,233)(H,174,234)(H,175,236)(H,176,238)(H,177,239)(H,178,216)(H,179,232)(H,180,228)(H,181,229)(H,182,217)(H,183,224)(H,184,225)(H,185,241)(H,186,218)(H,187,220)(H,188,221)(H,189,223)(H,190,230)(H,191,222)(H,192,231)(H,193,240)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,159,160,162);(H,6,7)/t77-,78-,79+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,115-,116-,117-,118-,119-,120-,121-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQDZXJNEXPLFB-NBLZHOLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H249F3N44O52 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3581.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295399.png)












